(S)-1-Acryloylpyrrolidine-2-carboxamide
Description
(S)-1-Acryloylpyrrolidine-2-carboxamide is a chiral small molecule characterized by a pyrrolidine ring substituted with an acryloyl group at the 1-position and a carboxamide group at the 2-position. The (S)-enantiomer configuration ensures stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantioselectivity governs biological activity .
Properties
CAS No. |
155540-07-1 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h2,6H,1,3-5H2,(H2,9,12)/t6-/m0/s1 |
InChI Key |
JHWOKCJZMOYRCF-LURJTMIESA-N |
SMILES |
C=CC(=O)N1CCCC1C(=O)N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]1C(=O)N |
Canonical SMILES |
C=CC(=O)N1CCCC1C(=O)N |
Synonyms |
2-Pyrrolidinecarboxamide,1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The following table highlights structural differences and similarities between (S)-1-Acryloylpyrrolidine-2-carboxamide and related compounds:
Key Observations:
- Reactivity : The acryloyl group in the target compound distinguishes it from sulfur-containing analogs (e.g., acetylthio in ) and ester-protected derivatives (e.g., benzyl in ). Acryloyl’s α,β-unsaturated carbonyl system enables covalent binding to nucleophilic residues (e.g., cysteine thiols), a feature absent in the compared compounds.
- Chirality : Both the target compound and exhibit multiple chiral centers, whereas and are simpler in stereochemical design.
- Solubility & Stability : The carboxamide group in the target compound likely enhances water solubility compared to the carboxylic acid in , which may ionize in physiological conditions. The benzyl ester in improves lipophilicity but reduces metabolic stability.
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